molecular formula C15H16N4O2 B14215883 1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl- CAS No. 826990-72-1

1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl-

Cat. No.: B14215883
CAS No.: 826990-72-1
M. Wt: 284.31 g/mol
InChI Key: PNDUHOFGHLQDPR-UHFFFAOYSA-N
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Description

1,2,4-Triazolo[4,3-a]pyrimidine, 3-(3,4-dimethoxyphenyl)-5,7-dimethyl- is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological and therapeutic roles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be achieved through various methods. One effective method involves the use of a dicationic molten salt based on Tropine as an active catalyst. This environmentally friendly method allows for the synthesis of the compound under solvent-free conditions or in ethanol as a green solvent. The reaction times range from 15 to 70 minutes, with high yields of 90-98% .

Industrial Production Methods

Industrial production methods for this compound often involve the use of efficient catalysts and optimized reaction conditions to ensure high yields and purity. The use of dicationic ionic liquids (DILs) has been explored for their applicability in various fields due to their diverse structures, exceptional thermal resistance, and reduced polarity .

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidine derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of catalysts, such as dicationic molten salts, to facilitate the reactions and achieve high yields .

Major Products Formed

The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which exhibit enhanced pharmacological properties and potential therapeutic applications .

Scientific Research Applications

1,2,4-Triazolo[4,3-a]pyrimidine derivatives have been extensively studied for their scientific research applications. These compounds have shown promise in various fields, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidine derivatives involves their interaction with specific molecular targets and pathways. These compounds can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, some derivatives have been shown to inhibit c-Met/VEGFR-2 kinases, leading to antiproliferative activities against cancer cell lines .

Comparison with Similar Compounds

1,2,4-Triazolo[4,3-a]pyrimidine derivatives can be compared with other similar compounds, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share similar structural features and biological activities but differ in their specific pharmacological profiles and applications .

List of Similar Compounds

Properties

CAS No.

826990-72-1

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine

InChI

InChI=1S/C15H16N4O2/c1-9-7-10(2)19-14(17-18-15(19)16-9)11-5-6-12(20-3)13(8-11)21-4/h5-8H,1-4H3

InChI Key

PNDUHOFGHLQDPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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